O-tert-Butyl-L-threonine

Catalog No.
S760053
CAS No.
4378-13-6
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-tert-Butyl-L-threonine

CAS Number

4378-13-6

Product Name

O-tert-Butyl-L-threonine

IUPAC Name

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

NMJINEMBBQVPGY-RITPCOANSA-N

SMILES

CC(C(C(=O)O)N)OC(C)(C)C

Synonyms

O-tert-Butyl-L-threonine;4378-13-6;H-Thr(tBu)-OH;(2S,3R)-2-Amino-3-(tert-butoxy)butanoicacid;(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid;O-tert-Butyl-L-allo-threonine;AC1OCVO1;O-tert.Butyl-L-threonine;H-THR-OH;Ambcb4034712;20644_ALDRICH;SCHEMBL561539;20644_FLUKA;CTK3J1682;MolPort-003-927-730;NMJINEMBBQVPGY-RITPCOANSA-N;H-Ser(Trt)-2-ChlorotritylResin;H-Thr(tBu)-2-ChlorotritylResin;ZINC404775;ANW-30023;AKOS006238375;AM82267;RTR-016972;AJ-22415;AK-45262

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C

Organic Synthesis:

O-tert-Butyl-L-threonine is a versatile building block used in the synthesis of various biologically active molecules, including peptides, peptidomimetics, and pharmaceuticals. The tert-butyl group serves as a protecting group for the hydroxyl group on the threonine side chain, allowing for selective modification of other functional groups within the molecule. After the desired modifications are complete, the tert-butyl group can be easily removed under mild acidic conditions. This controlled protection and deprotection strategy is crucial for the efficient synthesis of complex molecules with precise stereochemistry.

Chiral Recognition and Asymmetric Catalysis:

O-tert-Butyl-L-threonine can be incorporated into chiral ligands for asymmetric catalysts, enabling the selective synthesis of enantiopure compounds. The presence of the chiral threonine moiety allows the catalyst to distinguish between different enantiomers of reactants, leading to the formation of a specific desired product. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a critical role in determining their activity and safety.

Polymer Chemistry:

O-tert-Butyl-L-threonine derivatives can be employed in the synthesis of chiral polymers. These polymers possess unique properties due to their inherent chirality, making them valuable for various applications, including drug delivery, bioconjugation, and asymmetric catalysis. For instance, research has explored the use of O-tert-Butyl-L-threonine-derived polymers for controlled drug release, where the chiral polymer matrix can interact with specific biological targets for targeted delivery.

O-tert-Butyl-L-threonine is a synthetic derivative of the amino acid L-threonine, characterized by the presence of a tert-butyl group attached to the hydroxyl group of the threonine molecule. This modification enhances its stability and solubility, making it useful in various biochemical applications. The molecular formula of O-tert-Butyl-L-threonine is C₈H₁₇NO₃, with a molecular weight of 175.23 g/mol. It typically appears as a solid at room temperature, with a melting point ranging from 59 to 61 °C and exhibits specific optical activity, noted as [α]20/D −10±1° when dissolved in methanol .

. One common method includes the reaction of L-threonine with tert-butyl acetate in the presence of perchloric acid, or alternatively, with isobutene under controlled conditions. The process typically occurs in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, utilizing a solid acid catalyst like ZSM-5 supported silicotungstic acid .

The reaction mechanism primarily involves the substitution of the hydroxyl group on the threonine molecule with a tert-butyl group, leading to the formation of O-tert-Butyl-L-threonine. This reaction can be carried out under varying temperatures and conditions to optimize yield and purity.

O-tert-Butyl-L-threonine exhibits notable biological activity, particularly as a bactericidal agent. It has been identified as an inhibitor of bacterial growth, which positions it as a potential candidate for antibiotic development . Additionally, due to its structural similarity to natural amino acids, it may play roles in peptide synthesis and other biochemical pathways.

Synthesis methods for O-tert-Butyl-L-threonine can vary based on desired purity and yield. The following outlines two primary methods:

  • Direct Reaction with Tert-Butyl Reagents:
    • L-threonine is mixed with tert-butyl alcohol or tert-butyl methyl ether in an organic solvent.
    • A solid acid catalyst is added, and the mixture is heated to facilitate the reaction.
    • After completion, the product is purified through filtration and distillation.
  • Use of Isobutene:
    • L-threonine is reacted with isobutene at low temperatures.
    • The reaction is carefully controlled to prevent degradation of the amino acid.
    • Post-reaction, purification steps include washing and drying to isolate O-tert-Butyl-L-threonine .

O-tert-Butyl-L-threonine finds applications primarily in:

  • Peptide Synthesis: It serves as a protected form of threonine in peptide synthesis, particularly for glycopeptides .
  • Antibiotic Research: Its bactericidal properties make it a candidate for developing new antibiotics.
  • Biochemical Studies: Its stability allows for use in various biochemical assays and research studies involving amino acids.

Interaction studies involving O-tert-Butyl-L-threonine focus on its behavior in biological systems and its interactions with other biomolecules. Research indicates that its modified structure may influence its binding affinities compared to unmodified L-threonine, potentially affecting enzyme interactions and metabolic pathways. Further studies are needed to elucidate its complete interaction profile within cellular environments.

O-tert-Butyl-L-threonine shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
L-ThreonineNatural amino acidPrecursor for O-tert-Butyl-L-threonine
O-Benzyl-L-threonineBenzyl group instead of tert-butylDifferent protective group affects reactivity
N-(Benzyloxy)carbonyl-O-tert-butyl-L-threonineContains benzyloxycarbonyl groupUsed for peptide synthesis; different protective strategy
D-AllothreonineIsomeric form of threonineDifferent stereochemistry affects biological activity

O-tert-Butyl-L-threonine's unique tert-butyl modification enhances its stability and solubility compared to these compounds, making it particularly valuable in synthetic chemistry and biological applications. Its distinct properties allow it to function effectively as both a building block in peptide synthesis and as an antimicrobial agent.

XLogP3

-2.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

O-tert-butyl-L-threonine

Dates

Modify: 2023-08-15

Explore Compound Types